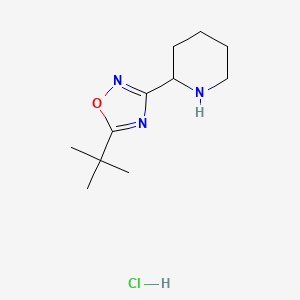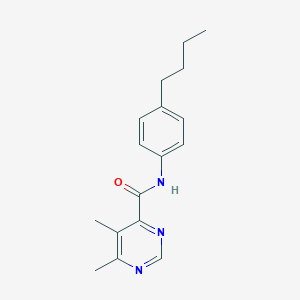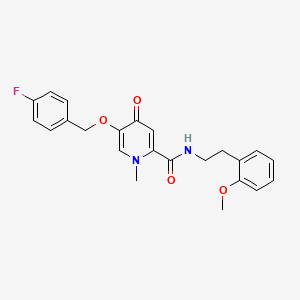amino}-1lambda6-thiolane-1,1-dione CAS No. 1280936-63-1](/img/structure/B2779605.png)
3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C17H17ClN2O2S and its molecular weight is 348.85. The purity is usually 95%.
BenchChem offers high-quality 3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, including quinolines and naphthyridines, are synthesized for various applications, including medicinal chemistry. For instance, the synthesis of novel heteroannulated chromones and naphthyridines has been demonstrated, showcasing the potential for creating complex molecules with specific properties, such as nonlinear optical (NLO) analysis, and electronic structure investigations. These syntheses involve condensation reactions and are critical in developing pharmaceuticals and materials science (Halim & Ibrahim, 2017).
Antitumor Agents
The development of antitumor agents often involves the synthesis of quinolinediones and related compounds. An example includes the synthesis of lavendamycin methyl ester and related novel quinolindiones, which have shown potent antitumor activity. This synthesis highlights the potential application of related compounds in creating effective cancer treatments (Behforouz et al., 1996).
Molecular Rearrangements
Studies on the reactivity of chloroquinoline-2,4-diones with various reagents have led to the discovery of new molecular rearrangements. These findings are significant in organic chemistry, as they offer new pathways for synthesizing complex molecules with potential applications in drug development and material sciences (Klásek et al., 2020).
Catalysis
The use of catalytic systems for synthesizing dihydropyrimidinones and hydroquinazoline-diones is another application area. These compounds are important in pharmaceuticals and materials science. An example is the use of ionic liquids in combination with chlorotrimethylsilane as a catalyst for the efficient synthesis of these compounds, demonstrating the potential for green chemistry applications (Kefayati et al., 2012).
Fluorescent Materials
The synthesis of fluorescent materials is a crucial area of research, with applications in sensors, imaging, and electronics. Piperazine substituted naphthalimide compounds, for instance, have been synthesized and studied for their luminescent properties and photo-induced electron transfer, demonstrating potential uses in developing new fluorescent probes and materials (Gan et al., 2003).
These applications illustrate the broad potential of compounds similar to "3-{(7-Chloroquinolin-8-yl)methylamino}-1lambda6-thiolane-1,1-dione" in scientific research, spanning from pharmaceuticals to materials science. The synthesis and study of such compounds are vital for advancing knowledge and developing new technologies.
Propriétés
IUPAC Name |
N-[(7-chloroquinolin-8-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-9-20(14-7-10-23(21,22)12-14)11-15-16(18)6-5-13-4-3-8-19-17(13)15/h1,3-6,8,14H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNORLZOABFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=C(C=CC2=C1N=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779522.png)
![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate](/img/structure/B2779523.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779524.png)




![N-(2,6-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2779532.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2779536.png)
![4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid](/img/structure/B2779537.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2779540.png)


